Journal Name:CrystEngComm
Journal ISSN:1466-8033
IF:3.756
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ce
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:855
Publishing Cycle:Monthly
OA or Not:Not
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01143G
The self-assembly of a new class of bis-tridentate ligands has led to the spontaneous formation of polymeric complexes with transition metal ions (M = Fe2+, Zn2+, Co2+, Cu2+, Ni2+, Mn2+). A straightforward synthetic route to prepare a series of 2,5-bis(1,2,3-triazol-4-yl) pyrazine (tzopz) ligands containing two N,O,N-tridentate chelation pockets, through a double Cu(I) catalysed azide–alkyne cycloaddition reaction of 2,5-bis((prop-2-yn-1-yloxy)methyl)pyrazine with a functionalised azido group is described. Complexes of the tzopz ligand have been investigated by UV-vis spectroscopy and single crystal X-ray crystallography. Complexes using this ligand motif consistently self-assemble into 1D zig-zag polymers, from which secondary interactions allow for the solid-state assembly of 2D sheets, providing an avenue for future functionalised materials.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01016C
In the context of the energy crisis, the optimal utilization of clean agricultural waste is of growing significance. This study employs a cost-effective method to obtain high-purity amorphous bio-based silica (RHA-SiO2) from rice husk ash (RHA) post pyrolysis. Leveraging the Taguchi method and response surface method (RSM) for the first time, this research utilizes pyrolysis and torrefaction temperatures as key determinants for the RHA-SiO2 particle size. Through an L36 (22 × 32) orthogonal test, key influencing factors were recognized. Subsequent optimization employed the central composite sequential (CCC) analysis, resulting in an interaction model that was experimentally validated with 96% to 99% accuracy. Such advanced techniques allow for a greater accuracy to be achieved in RHA-SiO2 extraction systems.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01043K
This paper investigates the synthesis, crystal structure, thermal properties, and energetic performance of two 1D coordination polymers (CPs). The CPs, namely, [Zn(atrz)(DNBA)2(H2O)2]n (1) and [Cd(atrz)(DNBA)2(H2O)2]n (2), were designed and synthesized based on the nitrogen-rich ligand 4,4′-azobis-1,2,4-triazole (atrz) and 3,5-dinitrobenzoic acid (HDNBA) via a mixed ligand strategy using a simple and environment-friendly method. The CPs were characterized by various spectroscopic and analytical techniques along with single-crystal X-ray diffraction (SCXRD). SCXRD analysis reveals a distorted octahedral geometry around the metal ions (Zn/Cd), leading to the formation of a 1D coordination polymer while constructing a 2D structural framework through intermolecular hydrogen bonding. Both the CPs exhibit similar thermal stability but considerably differ in their heat of formation values (1 = −894.43, 2 = 1635.93 kJ mol−1). CP 2 has higher detonation velocity (7.24 km s−1) and pressure (23.67 GPa) compared to 1 (detonation velocity: 6.28 km s−1, detonation pressure: 17.57 GPa) owing to its higher heat of formation and density. Both the CPs exhibit ideal insensitivity to friction and impact stimuli, ensuring their safety during transportation and processing. The value of average activation energy obtained from isoconversion ASTM E698 for 1 and 2 was reported to be 143.8 and 168.0 kJ mol−1, respectively. This study explores the development of energetic CPs through the mixed ligand strategy based on the atrz ligand and incorporating HDNBA as the co-ligand to reduce the sensitivity while maintaining the comparable energetic performance of previously reported atrz-based complexes. This paper also highlights the potential use of CPs as explosives by demonstrating higher energetic performance.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01146A
This study presents the utilization of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) radical-immobilized metal–organic frameworks (MOFs) for the oxidative cyclization of aldehydes and aminophenols, leading to the heterogeneous synthesis of 2-substituted benzoxazole molecules. The TEMPO-immobilized MOFs are successfully employed in one-pot sequential aerobic oxidation and oxidative cyclization reactions that enable the synthesis of 2-phenyl benzoxazoles from readily available benzyl alcohols and ortho-aminophenol precursors. The modified MOFs exhibit exceptional reactivity towards benzoxazole synthesis, demonstrating a wide range of substrate compatibilities and efficient performance under simple reaction conditions. Through the implementation of a mixed-ligand approach, precise control over the molar fraction and density of TEMPO radicals is achieved. Among the synthesized catalysts with radical density control, UiO-68-(TEMPO)1.0, which features the complete immobilization of TEMPO, displays the highest catalytic efficiency in the oxidative cyclization process. This enhanced performance can be attributed to the dual involvement of TEMPO species in the proposed reaction mechanism for oxidative cyclization. Notably, the MOF-TEMPO catalyst can be recycled up to five times without any loss of catalytic activity or crystallinity. This research is significant because the sequential approach proposed in this study bridges the TEMPO-catalyzed aerobic oxidation of alcohols and TEMPO-catalyzed oxidative cyclization of aldehydes with aminophenols under the same TEMPO catalyst and O2 atmosphere.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01053H
In this study, a series of bimetallic NiCo-MOFs with nanorod-like structures were successfully prepared on a foamed nickel skeleton. By adjusting the elemental ratio of nickel–cobalt, the synergistic effect between them was enhanced, thus improving the performance of the electrode material. Interestingly, it was found that with an increase in the Co2+ content the diameter of the nanorods becomes slender, which is conducive to the performance of supercapacitors. The performance is best when the nickel–cobalt ratio is 1 : 4, and the specific capacitance reaches 1894.3 F g−1 when the current density is 1 A g−1. At a current density of 10 A g−1, the capacitance retention reaches 80.2% after 1000 GCD cycles. The button-type supercapacitor NiCo-MOF-2//AC assembled from it also has excellent electrochemical performance. When the current density was 5 A g−1, the measured specific capacitance of the button supercapacitor was as high as 300.7 F g−1. The stability of the device was tested at a current density of 10 A g−1 and the capacitance retention was 87.9% after passing 5000 charge and discharge cycles. Therefore, the bimetallic NiCo-MOF prepared in this study has great application potential in supercapacitors.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01263H
The elastic properties of molecular crystals are important for pharmaceutical and material applications, but calculating the elastic constant tensor through theoretical computations is computationally expensive. This study evaluated the feasibility of using neural network potentials, which are noted for their lower computational cost compared to theoretical calculations, in predicting the elastic moduli of molecular crystals. The calculated elastic moduli were sufficiently consistent with experimental values, outperforming Hartree–Fock calculations. It was found that this method is precise enough for predicting the Young's modulus in specific directions via nanoindentation measurements, and relationships between the magnitude of the Young's modulus and crystal structures were also discovered. Furthermore, the database screening of elastic moduli of molecular crystals using a pretrained neural network potential suggested crystals with large and small moduli.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01036H
The slow kinetic process of the oxygen evolution reaction (OER) and poor electrochemical stability in acidic environments of electrocatalysts seriously restrict the efficiency of hydrogen production from proton exchange membrane water electrolyzers (PEMWEs). In recent years, developing corrosion-resistant and redox-active doped TiO2 with heterogeneous atoms has become an effective strategy to address this challenge. However, most of the reported studies only explore single-element doped TiO2-supported catalysts, and there are few reports comparing the doping effects of various elements at the experimental level, which is crucial for screening high-performance OER electrocatalysts. In this work, seven different metal elements M (M = V, Mn, Fe, Ni, Cu, Nb, W) are selected for doping anatase TiO2 with the same molar ratio (M/Ti) and combined with IrO2 nanoparticles to form M-doped TiO2-supported IrO2 (M–TiO2@IrO2) electrocatalysts. Electrochemical OER activity and stability results indicate that W–TiO2@IrO2 exhibits the best performance among all these catalysts in terms of comprehensively regulating the conductivity of TiO2 and the activity and stability of IrOx within the range of experimental design in this work, which originates from the appropriate energy band structure obtained through W doping, optimizing the intrinsic conductivity of the support and interfacial electronic structure between the metal oxide and support.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00987D
High-quality GaN films on nanoscale patterned sapphire substrates (NPSSs) are required for micro-light-emitting diode (micro-LED) display. In this study, two types of nucleation layers (NLs), including in situ low-temperature grown GaN (LT-GaN) and ex situ physical vapour deposition AlN (PVD-AlN), are applied on cone-shaped NPSS. The coalescence process of GaN grains on the NPSS is modulated by adjusting the three-dimensional (3D) growth temperatures. Results show that low 3D temperatures help to suppress the Ostwald ripening of GaN grains on the NPSS, facilitating the uniform distribution of 3D GaN grains. Higher 3D temperatures lead to a decrease in the edge dislocation density, accompanied by an increase in residual compressive stress. Compared with LT-GaN NLs, PVD-AlN NLs can effectively improve the growth uniformity, suppress the tilting and twisting of GaN grains grown on NPSSs, and promote the orientation consistency of crystal facets during coalescence. The GaN films grown on NPSSs with PVD-AlN NLs exhibit a decrease in the coalescence time from 2000 s to 500 s, a reduction in dislocation densities from 2.8 × 108 cm−2 to 1.4 × 108 cm−2, and an increase in the residual compressive stress from 0.98 GPa to 1.41 GPa compared to those grown on LT-GaN NLs. This study elucidates trends in dislocation and stress evolution in GaN films on NPSSs with analysis of grain coalescence.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01025B
Inspired by morphological control and element doping, nanorod NFS-X ((NiFe)9S8 with different Ni : Fe molar ratios) was synthesized by a hydrothermal method. In this work, uniform and dense NF-X (X = 0, 1, 3, 5, 7, 9 and 10) materials were prepared on NiFe foam, and as a precursor, the nanorod was formed in situ by sulfurization in ethanol. NFS-X (X = 0, 1, 3, 5, 7, 9 and 10) with nanorod morphology was successfully obtained by controlling the Ni and Fe ratio. The optimized NFS-3 has a unique nanorod structure, which provides abundant electrochemical active sites and sufficient electron and electrolyte migration paths for fast and deep Faraday reactions. A specific capacitance of 3620 mF cm−2 at 2 mA cm−2 was obtained with significant cycling performance (83.3% retention after 7000 cycles at 20 mA cm−2). Furthermore, asymmetric supercapacitor CNHC//NFS-3 was prepared by using NFS-3 nanorods as a cathode and double-shell layer Co/Ni-based alkaline carbonate (CNHC) as an anode. The device presents an excellent energy density of 68.9 Wh kg−1 at a power density of 0.74 kW kg−1 while driving a small fan for operation, exhibiting potential for practical applications.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01029E
We investigated eight crystal structures of a series of chlorinated and iodinated alanine derivatives with different protective groups on carboxyl and amino functionalities. The crystal packing is determined by the H-bonding type interactions, primarily of the amide group, as well as of the acidic hydrogens of the stereogenic center and –CH2X (X = Cl or I) groups. These types of hydrogen bonding are similar to what is found in nature as seen in the secondary structures of proteins, i.e., α-helices and β-sheets, which are necessary to stabilize the three-dimensional structures of amino acid-based polymers. Two iodinated derivatives demonstrated either type II I⋯I halogen interactions or I⋯O multipolar interactions, whereas no indication of halogen bonding interactions was seen among the chlorinated derivatives. To a large extent, the packing is stabilized by dispersion forces, a conclusion drawn from the analysis of energy lattice networks performed with the help of Crystal Explorer.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01122D
High-pressure single-crystal X-ray diffraction, intermolecular interaction energy calculations, and density functional theory are used to examine the structure and emission properties of the classical organic rotor hexaphenylbenzene (C6Ph6) during hydrostatic compression to 4.14 GPa. Under applied pressure, the inter-phenyl distance in intermolecular dimers with displaced-stacked conformations gradually shortens, indicating the likelihood for hexaphenylbenzene to undergo mechanofluorochromism, while the stability of the crystal is governed by T-shaped intermolecular phenyl dimers. The theoretical band gaps and UV absorption spectra of hexaphenylbenzene at ambient pressure and 1.05 GPa predict an absorption red-shift by about 50 nm, in agreement with shortening of the intermolecular displaced-stacked interactions in the crystal under pressure. Compression of the intermolecular interactions in hexaphenylbenzene prompts a non-centrosymmetric to centrosymmetric phase transition from orthorhombic Pna21 to monoclinic P21/c at 1.05 GPa, as the approximately hexagonally-packed layers of hexaphenylbenzene molecules adopt a perfect hexagonal arrangement. This pressure-stimulated phase transition involving gain of centrosymmetry is an interesting structural phenomenon that is previously unreported in organic crystals.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01039B
A novel crystalline hexagonal prism g-C3N4 (HPCN) was synthesized through hydrothermal recrystallization of flaky g-C3N4. HPCN exhibits higher-efficiency separation of photocarriers and faster photoelectron transfer along the (002) crystal facet than calcination-formed flaky g-C3N4 (UCN). This significantly shortens the average lifetime of photogenerated carriers in HPCN to 6.0 ns compared with UCN of 15.5 ns. Under visible-light irradiation, the photocatalytic hydrogen evolution of HPCN reaches 1846 μmol g−1 h−1, and demonstrates excellent photocatalytic stability.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01155K
S–(CF3)Thianthrenium and S–(CF3)dibenzothiophenium cations form potent chalcogen bonds (ChBs) with [Mo(CO)5CN]−, yielding S2N2 supramolecular motifs. Crystal structures reveal shorter S⋯N contacts opposite the CF3 group compared to the aryl substituents. The energetic features of the ChBs have been studied using DFT calculations demonstrating the structure guiding role of ChBs.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00687E
The sesquioxide Lu2O3 possesses superior physical and chemical properties and emerges as a promising host material for high-power laser applications. However, Lu2O3 has an extremely high melting point, making it difficult to prepare large-size and high-quality crystals. In this paper, we report the growth of a Yb:Lu2O3 crystal with dimensions of Φ50.7 × 43.0 mm3 using the temperature gradient technique (TGT) combined with the directional solidification technique. The full width at half maximum (FWHM) of the high-resolution X-ray rocking curve of the crystal was determined to be 58.76 arcsec. Additionally, the optical homogeneity root mean square (RMS) was 10−5. The thermal properties, spectroscopic characterization, and continuous wave (CW) laser operation of Yb:Lu2O3 crystal were systematically studied. The results demonstrate the efficacy of the TGT as a novel approach for growing large-sized Lu2O3 crystals of exceptional quality.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00759F
The present study explores the effect of local symmetry breaking of globular cations on the formation and properties of hybrid organic–inorganic materials based on tetrahalometallate anions. To this end, a crystal engineering approach was employed to design and synthesize three novel compounds, namely (quinuclidinium)2[CoCl4] (A), ((R,S)-3-aminoquinuclidinium)[CoCl4] (B) and ((R)-(−)-3-hydroxyquinuclidinium)2[CoCl4] (C). The thermal, structural, magnetic and electrical properties of these compounds were investigated using a comprehensive array of characterization techniques, including differential scanning calorimetry, single crystal X-ray diffraction, variable temperature synchrotron X-ray powder diffraction, and powder and single crystal neutron diffraction. Our results demonstrate that compounds A and C exhibit a structural phase transition above 322 and 340 K, respectively, resulting in a mesophase-like state featured by a sharp dielectric anomaly, which is attributed to the molecular dynamics of the organic cations in their rotational state. Moreover, compound C also displays an additional crystal phase transition at around 200 K as a result of the formation of a superstructure along the c-axis direction. On the other hand, compound B shows a possible diffusion phenomenon around 350 K related to dielectric permittivity changes. In terms of magnetic behaviour, all the compounds present antiferromagnetic interactions between tetrachloridocobaltate anions without long-range magnetic ordering down to 2 K. Overall, this study provides valuable insights at the molecular level into the impact of local symmetry breaking of the quinuclidinium cation in combination with the synergistic effect of the tetrachloridocobaltate anion on the structural, magnetic and dielectric properties, thus contributing to the progress of cutting-edge functional hybrid organic–inorganic materials.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01199B
The detection of metal ions in pollutants remains a serious requirement from both environmental and biological standpoints, which are of paramount significance. Recently, researchers have shown significant interest in porous luminescent metal–organic frameworks (LMOFs) due to their remarkable characteristics, such as high specific surface area, exceptional stability, and tunable structures. Consequently, LMOFs have emerged as promising luminescent sensors for detecting diverse species of harmful pollutants because these sensors offer rapid, straightforward, selective, and highly sensitive measurements of target analytes. In this review, we give a thorough overview of LMOF-based sensors for the remarkable and selective sensing towards Fe3+ and Cu2+, as the most important representations in metal ion sensing systems, and further classify these works as “turn-off/turn on” strategy. Four main luminescence sensing mechanisms, namely extensive energy absorption competition, weak interactions between the framework and metal ions, cation exchange, and collapse mechanism of the frameworks, are discussed, aiming to show the relationship between the structures and sensing activities.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90014F
The first page of this article is displayed as the abstract.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01096A
Reactions of N,N′,N′′-tris(3-methylpyridyl)trimesic amide (L) and Cd(OAc)2·2H2O with various polycarboxylic acids afforded {[Cd2(L)(1,4-BDC)2(H2O)2]·2H2O}n (1,4-H2BDC = benzene-1,4-dicarboxylic acid), 1, {[Cd(L)(4,4′-BDC)(H2O)]·H2O}n (4,4′-H2BDC = biphenyl-4,4′-dicarboxylic acid), 2, and {[Cd3(L)2(1,3,5-BTC)2(H2O)6]·15H2O}n (1,3,5-H3BTC = benzene-1,3,5-tricarboxylic acid), 3, which have been structurally determined by using single-crystal X-ray diffraction. Complexes 1–3 display 2D layers with (3·82)2(32·4)2(36·44·52·84·96·105·11), (44·62)-sql and (42·124)3(43)4-3,4L129 topologies, respectively, indicating that the identities of the polycarboxylate ligands involving length and shape play important roles in determining the structural diversity. Complexes 1 and 2 show stabilities in various solvents and display high selectivity toward sensing of Fe3+ ions with low detection limits and good reusability of up to five cycles.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90013H
A graphical abstract is available for this content
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01041D
Understanding the growth of needle-shaped molecular crystals and the factors that influence the needle morphology is not only a fundamental research question but is also important in the design of industrial crystallization processes. Needle-like crystals have poor flow properties, are difficult to filter and to dry and – in the case of pharmaceuticals – difficult to formulate. While the morphology can often be controlled by changing the solvent, some compounds are persistent needle-formers that grow from all solvents as highly anisotropic crystals. In this highlight article we discuss the structural properties that lead to (persistent) needle growth. We also review strategies to modify the morphology such as the use of tailor-made additives, polymeric growth modifiers and cocrystallization.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
物理2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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9.80 | 100 | Science Citation Index Science Citation Index Expanded | Not |
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